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Compound of Interest

Compound Name: 13-Docosen-1-ol, (132)-

Cat. No.: B15156993

Spectroscopic Data of Erucyl Alcohol: A
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for
erucyl alcohol (cis-13-docosen-1-ol), a long-chain fatty alcohol with applications in various
industrial and research fields. The following sections detail its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible
format for researchers and professionals in drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of
organic compounds. Below are the *H and 13C NMR data for erucyl alcohol.

1H NMR Data

The 'H NMR spectrum provides information about the different types of protons in the molecule
and their chemical environments.

Table 1: *H NMR Spectroscopic Data for Erucyl Alcohol
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13C NMR Data

The 13C NMR spectrum provides information about the different carbon atoms in the molecule.

Table 2: 3C NMR Spectroscopic Data for Erucyl Alcohol (Estimated)
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for Erucyl Alcohol
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The fragmentation pattern can be used to determine the molecular weight and deduce the
structure of a compound.

Table 4. Mass Spectrometry Fragmentation Data for Erucyl Alcohol
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miz Relative Intensity (%) Possible Fragment lon
324 1.2 [M]* (Molecular lon)

306 29.9 [M-H20]*

96 93.7 [C7H12]*

82 100.0 [CeH10]*

69 59.1 [CsHs]*

55 82.9 [CaH7]*

41 44.4 [C3Hs]*

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques.
Below are generalized experimental protocols for acquiring NMR, IR, and MS data for a long-
chain alcohol like erucyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of erucyl alcohol is dissolved in about 0.5-0.7
mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard 5 mm NMR tube.

 Instrumentation: The spectra are acquired on a 300 or 400 MHz NMR spectrometer.

e 'H NMR Acquisition: The *H NMR spectrum is recorded with a sufficient number of scans to
obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent
peak (CHCIs at 7.26 ppm).

e 13C NMR Acquisition: The 3C NMR spectrum is acquired using a proton-decoupled pulse
sequence to simplify the spectrum to single lines for each unique carbon atom. The chemical
shifts are referenced to the solvent peak (CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy
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o Sample Preparation: For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the
solid erucyl alcohol is placed directly on the ATR crystal. For a melt sample, the alcohol is
gently heated to its melting point and a thin film is created between two salt plates (e.g.,
NacCl or KBr).

 Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)
spectrometer.

o Data Acquisition: A background spectrum of the empty ATR crystal or salt plates is recorded
first. Then, the sample spectrum is recorded. The final spectrum is typically an average of 16
to 32 scans at a resolution of 4 cm~1,

Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small
amount of the sample is placed in a capillary tube and heated to volatilize it into the ion
source.

« lonization: Electron lonization (El) is a common method, where the sample is bombarded
with a high-energy electron beam (typically 70 eV).

o Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: The abundance of each ion is measured by a detector, and a mass spectrum is
generated.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like erucyl alcohol.
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Caption: General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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